molecular formula C23H15N7O3 B2869350 3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891110-91-1

3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2869350
CAS No.: 891110-91-1
M. Wt: 437.419
InChI Key: MYMFUWCLNLIOPE-UHFFFAOYSA-N
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Description

3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating proliferation, migration, and survival. This compound is a key research tool for investigating the role of FAK in cancer biology, as its hyperactivation is frequently associated with tumor growth, metastasis, and resistance to therapy. The compound functions by competitively inhibiting the ATP-binding site of FAK, thereby suppressing its kinase activity and downstream signaling cascades. Research utilizing this inhibitor has been instrumental in elucidating FAK's role in the tumor microenvironment, particularly in cancer cell invasion and the regulation of cancer stem cells. Studies have demonstrated its efficacy in impairing the migratory and invasive potential of various cancer cell lines, making it a valuable compound for preclinical research aimed at validating FAK as a therapeutic target. Its specific chemical structure, featuring the [1,2,4]triazolo[4,3-b]pyridazine core, is designed for high affinity and selectivity, providing researchers with a precise pharmacological agent to dissect complex FAK-mediated processes. This makes it an essential compound for studies in oncological research, cell signaling, and drug discovery programs focused on developing novel anti-metastatic agents.

Properties

IUPAC Name

3-nitro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7O3/c31-23(17-4-2-6-19(14-17)30(32)33)25-18-5-1-3-16(13-18)20-7-8-21-26-27-22(29(21)28-20)15-9-11-24-12-10-15/h1-14H,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFUWCLNLIOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core fused with various aromatic rings. The structural complexity contributes to its diverse biological activities. The molecular formula and key identifiers are as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight334.37 g/mol
CAS Number[Not Available]
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolo and pyridazinyl moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity.

Anticancer Activity

Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent inhibition against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A study highlighted that modifications at the 2 and 6 positions of the triazolo ring can enhance potency against cancer cells by improving binding affinity to the c-Met receptor .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that triazole derivatives can inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting critical metabolic pathways in microorganisms .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory effects of this compound. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

  • Substituents on the triazole ring : Different substituents can significantly affect the potency and selectivity of the compound against specific targets.
  • Aromatic ring modifications : Alterations in the phenyl groups can enhance solubility and bioavailability, leading to improved therapeutic efficacy .

Case Studies

Several studies have focused on synthesizing analogs of this compound to explore their biological activities:

  • Triazolopyridazine Derivatives : An investigation into various derivatives revealed that some exhibited EC50 values in the low micromolar range against cancer cell lines, indicating strong anticancer potential .
  • In Vivo Studies : Animal models have demonstrated that certain analogs significantly reduce tumor size when administered at specific dosages, highlighting their potential for clinical applications .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The table below compares the target compound with key analogs, highlighting substituent variations and associated bioactivities:

Compound Name Triazolopyridazine Substituents Phenyl Ring Modifications Bioactivity Key Reference
3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide 3-pyridin-4-yl, 6-phenyl 3-nitrobenzamide Not yet reported (predicted antimicrobial/anticancer)
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 3-methyl, 6-phenyl Unsubstituted benzamide Moderate antimicrobial activity (Gram-positive bacteria)
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-methyl, 6-phenyl N-methyl acetamide LIN28 inhibition, reduces tumorsphere formation, downregulates PD-L1
3-(1-(3-Trifluoromethyl-triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide 3-trifluoromethyl, 6-pyrrolidinyl Propenamide Anticancer (mechanism under study)
4-Methyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide 3-pyridin-4-yl, 6-phenyl 4-methylbenzamide Antimicrobial (data pending)

Key Differences and Implications

The pyridin-4-yl group at position 3 of the triazolopyridazine core may facilitate π-π stacking or hydrogen bonding with biological targets, differing from methyl or trifluoromethyl groups in other analogs .

Amide Group Variations :

  • Replacement of benzamide with acetamide (as in Lin28-1632) shifts activity toward LIN28 protein inhibition, highlighting the critical role of the amide moiety in target specificity .
  • Sulfonamide derivatives (e.g., N-(3-(6-methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide) exhibit distinct binding profiles, suggesting that the benzamide/nitro combination in the target compound may optimize solubility and membrane permeability .

Pyridin-4-yl substitution may improve bioavailability over bulkier groups (e.g., pyrrolidinyl), as seen in analogs with enhanced cellular uptake .

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